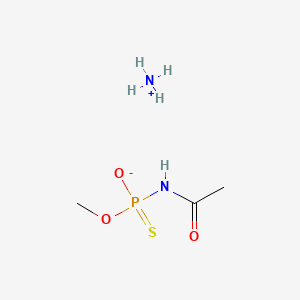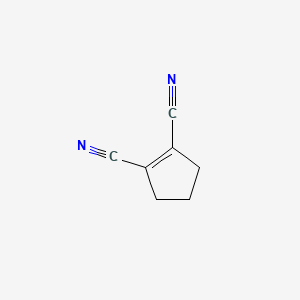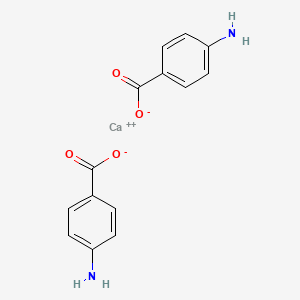
(E)-2,5-dimethylhex-2-enoate;methyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, methyl ester, polymer with 2-methylpropyl 2-methyl-2-propenoate is a polymeric compound formed from the polymerization of 2-propenoic acid, 2-methyl-, methyl ester and 2-methylpropyl 2-methyl-2-propenoate. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The polymerization of 2-propenoic acid, 2-methyl-, methyl ester with 2-methylpropyl 2-methyl-2-propenoate typically involves free radical polymerization. This process can be initiated using peroxides or persulfates as initiators, and the reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The reaction conditions are carefully controlled to ensure consistent polymer quality. The use of advanced polymerization techniques, such as controlled/living radical polymerization, can further enhance the properties of the resulting polymer.
化学反応の分析
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s functional groups.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
2-Propenoic acid, 2-methyl-, methyl ester, polymer with 2-methylpropyl 2-methyl-2-propenoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and tissue engineering.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties
作用機序
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, leading to specific biological effects. For example, in drug delivery systems, the polymer can encapsulate drugs and release them in a controlled manner, targeting specific tissues or cells .
類似化合物との比較
Similar Compounds
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and oxiranylmethyl 2-methyl-2-propenoate
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, butyl 2-propenoate and ethenylbenzene
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 2-methylpropyl 2-methyl-2-propenoate lies in its specific combination of monomers, which imparts distinct mechanical and chemical properties. This polymer exhibits excellent thermal stability, mechanical strength, and chemical resistance, making it suitable for a wide range of applications.
特性
CAS番号 |
26044-94-0 |
|---|---|
分子式 |
C13H21O4- |
分子量 |
241.30 g/mol |
IUPAC名 |
(E)-2,5-dimethylhex-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H14O2.C5H8O2/c1-6(2)4-5-7(3)8(9)10;1-4(2)5(6)7-3/h5-6H,4H2,1-3H3,(H,9,10);1H2,2-3H3/p-1/b7-5+; |
InChIキー |
AURAMGSUELOGNW-GZOLSCHFSA-M |
異性体SMILES |
CC(C)C/C=C(\C)/C(=O)[O-].CC(=C)C(=O)OC |
正規SMILES |
CC(C)CC=C(C)C(=O)[O-].CC(=C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide](/img/structure/B15345929.png)








